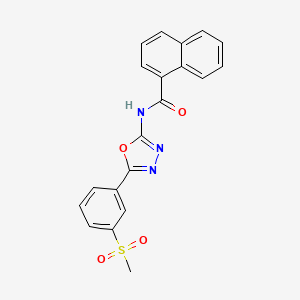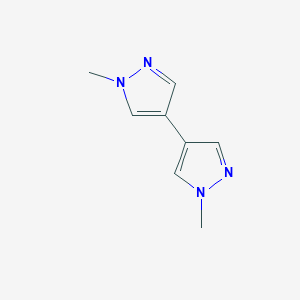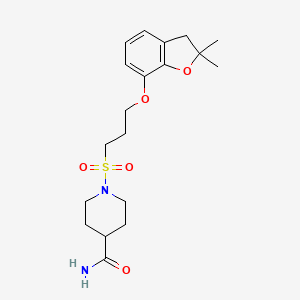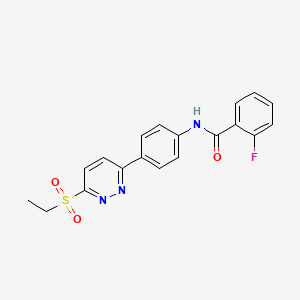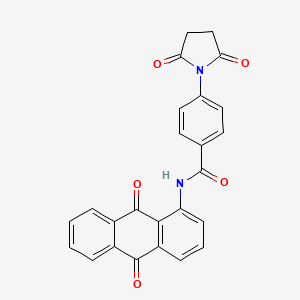
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential applications in neuroimaging, drug development, and basic research.
科学的研究の応用
Synthesis and Biological Activity
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide has been synthesized for potential use in metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).
- Specific cyclization of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)methanesulfonamides into naphtho[1,2,3-cd]indol-6(2H)-ones has been researched, highlighting the compound's utility in chemical transformations (Beresnev & Gornostaev, 2008).
- The antimicrobial activity of amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has been studied, showing potential in addressing bacterial and fungal infections (Zvarich et al., 2014).
Pharmacological Potential
- Derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide have shown promise in antioxidant and antiplatelet activity studies, suggesting potential therapeutic applications (Stasevych et al., 2022).
- Dithiocarbamates of 9,10-anthracenedione, related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) compounds, have shown cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents (Stasevych et al., 2017).
Chemical Synthesis and Analysis
- Synthesis methods for chlorinated tetracyclic compounds, including analogs of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, have been explored for their potential antidepressant effect (Karama et al., 2016).
- The compound's synthesis and photophysical properties have been studied, particularly in relation to peptide chemistry, indicating its utility in biochemical research (Szymańska et al., 2004).
特性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5/c28-20-12-13-21(29)27(20)15-10-8-14(9-11-15)25(32)26-19-7-3-6-18-22(19)24(31)17-5-2-1-4-16(17)23(18)30/h1-11H,12-13H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZDGSCJLDWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

acetyl]amino}benzoate](/img/structure/B2637667.png)
![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)
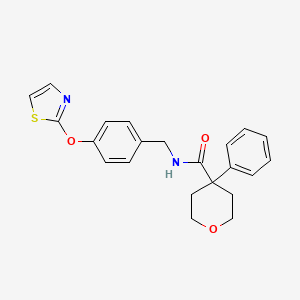
![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)
